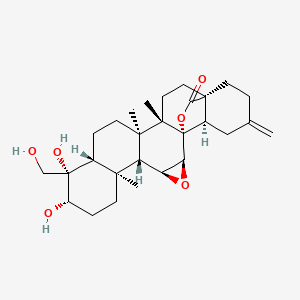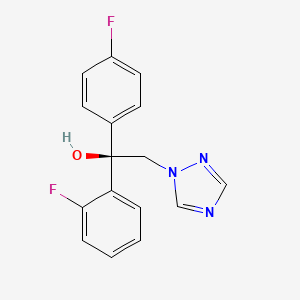
(-)-Flutriafol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-flutriafol is a 1-(2-fluorophenyl)-1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol that has R configuration. It is an enantiomer of a (S)-flutriafol.
Applications De Recherche Scientifique
1. Neurochemical Mechanisms in Dopamine Release
- Flutriafol, a triazole fungicide, has been shown to induce dopamine release from the rat striatum. Research indicates its action is partly through overstimulation of NMDA receptors and possible NO production. The administration of NMDA and AMPA/kainate receptor antagonists, as well as NOS inhibitors, can protect against this dopamine release induced by flutriafol (Faro et al., 2012).
2. Metabolism and Dissipation in Agriculture
- In agricultural settings, the metabolism and dissipation of flutriafol in vegetables like courgettes and tomatoes were studied under laboratory and greenhouse conditions. This study found several metabolites and showed that the persistence of flutriafol is less than 17 days. Such insights are critical for understanding the environmental impact of flutriafol in agriculture (Hergueta-Castillo et al., 2023).
3. Mineralization Mechanism of Flutriafol
- The mineralization mechanism of flutriafol, a widely used fungicide, was explored using quantum chemical calculation and electrochemical experiment methods. This study provided a detailed understanding of its degradation mechanism, which is vital for developing technologies to remove flutriafol from the environment (Liu et al., 2017).
4. Impact on Soil Microflora and Cellulose Decomposition
- Flutriafol's effect on cellulose decomposition by soil microflora was examined. At recommended field applications, it did not affect cellulose decomposition. However, higher dosages initially inhibited, then stimulated, cellulolytic activity. This indicates the importance of flutriafol's persistence and application frequency on soil health (Munier-Lamy & Borde, 2000).
5. Enantioselective Degradation and Bioactivity
- Research on the enantioselective degradation and bioactivity of flutriafol revealed that different isomers of flutriafol exhibit varying bioactivities and degradation rates in vegetables. This has implications for environmental risk assessment and the understanding of flutriafol’s stereoisomers in agriculture (Zhang et al., 2015).
Propriétés
Numéro CAS |
586965-69-7 |
|---|---|
Formule moléculaire |
C16H13F2N3O |
Poids moléculaire |
301.29 g/mol |
Nom IUPAC |
(1R)-1-(2-fluorophenyl)-1-(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol |
InChI |
InChI=1S/C16H13F2N3O/c17-13-7-5-12(6-8-13)16(22,9-21-11-19-10-20-21)14-3-1-2-4-15(14)18/h1-8,10-11,22H,9H2/t16-/m1/s1 |
Clé InChI |
JWUCHKBSVLQQCO-MRXNPFEDSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)[C@@](CN2C=NC=N2)(C3=CC=C(C=C3)F)O)F |
SMILES |
C1=CC=C(C(=C1)C(CN2C=NC=N2)(C3=CC=C(C=C3)F)O)F |
SMILES canonique |
C1=CC=C(C(=C1)C(CN2C=NC=N2)(C3=CC=C(C=C3)F)O)F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




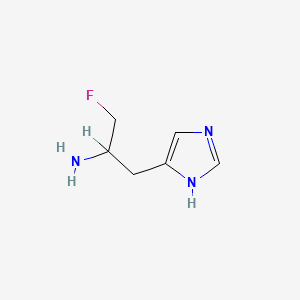
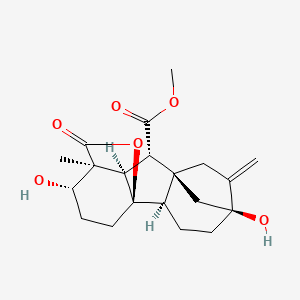
![[6-ethyl-2-hydroxy-2-[3-hydroxy-4-[(4E,6E,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyloxan-4-yl] (E)-4-amino-4-oxobut-2-enoate](/img/structure/B1253029.png)

![(3R)-3-{[(3R)-3-{[(3R)-3-{[(3R)-3-hydroxybutanoyl]oxy}butanoyl]oxy}butanoyl]oxy}butanoic acid](/img/structure/B1253032.png)
![N-(3-chloro-4-methylphenyl)-2-[3-(5-methyl-2-tetrazolyl)-1-adamantyl]acetamide](/img/structure/B1253034.png)
![(1S,4S,5R,9R,13S)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid](/img/structure/B1253037.png)
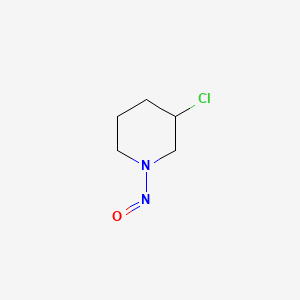
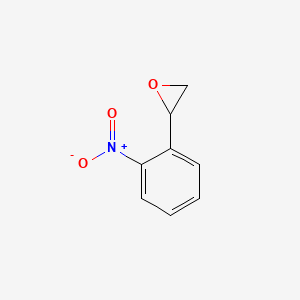

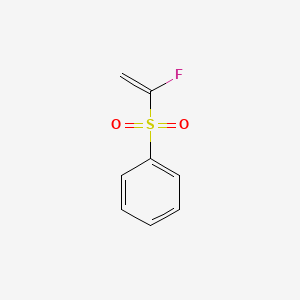
![5-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one](/img/structure/B1253046.png)
